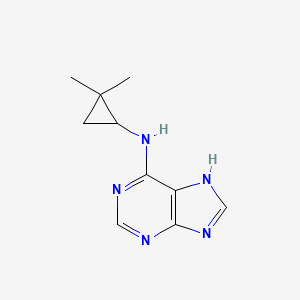![molecular formula C16H26N2O B7587071 1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine is a chemical compound that belongs to the class of psychoactive drugs known as phenethylamines. It is commonly referred to as 3-MeO-PCP and is known for its dissociative effects on the human mind. 3-MeO-PCP is a derivative of the drug PCP (phencyclidine) and was first synthesized in 1979 by a team of researchers at Parke-Davis Laboratories.
Wirkmechanismus
The exact mechanism of action of 3-MeO-PCP is not fully understood, but it is believed to act on the NMDA receptor site in the brain. It is thought to bind to the receptor site and block the action of glutamate, which is a neurotransmitter that is involved in the regulation of neuronal activity. This results in a decrease in the activity of neurons in the brain, leading to the dissociative effects of the drug.
Biochemical and Physiological Effects
3-MeO-PCP has been found to have a number of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It also has the potential to cause seizures and other neurological symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-MeO-PCP in lab experiments is that it is a potent NMDA receptor antagonist, which makes it useful for studying the role of this receptor in the brain. However, one limitation of using this drug is that it has the potential to cause neurological symptoms and other adverse effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-MeO-PCP. Some possible areas of study include:
1. Further investigation of the drug's mechanism of action and its effects on the NMDA receptor site in the brain.
2. Exploration of the potential therapeutic uses of 3-MeO-PCP, such as in the treatment of depression or anxiety disorders.
3. Investigation of the long-term effects of 3-MeO-PCP use on the brain and body, including the potential for addiction and other adverse effects.
4. Development of new drugs that are based on the structure of 3-MeO-PCP, with the aim of creating more effective and safer treatments for various neurological and psychiatric disorders.
In conclusion, 1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine is a potent NMDA receptor antagonist that has been used in scientific research to study its effects on the human brain and nervous system. While it has potential therapeutic uses, its adverse effects and potential for addiction make it a drug that requires further study and caution in its use.
Synthesemethoden
The synthesis of 3-MeO-PCP involves the reaction of 1-(3-methoxyphenyl)-2-nitropropene with methylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine, which is then purified through various methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
3-MeO-PCP has been used in scientific research to study its effects on the human brain and nervous system. It has been found to act as a potent NMDA receptor antagonist, which means that it blocks the action of the neurotransmitter glutamate at the NMDA receptor site. This action leads to a decrease in the activity of neurons in the brain and results in the dissociative effects of the drug.
Eigenschaften
IUPAC Name |
1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-13(15-7-4-8-16(10-15)19-3)18-9-5-6-14(12-18)11-17-2/h4,7-8,10,13-14,17H,5-6,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFBGSKHALYDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N2CCCC(C2)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7586989.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid](/img/structure/B7586994.png)
![3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587012.png)
![(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid](/img/structure/B7587016.png)
![3-[(4-Fluoro-2-methylphenyl)carbamoylamino]propanoic acid](/img/structure/B7587019.png)

![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![3-[[[Ethyl(propan-2-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587036.png)
![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![(2S)-5-amino-2-[3-(4-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587043.png)

![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)